3-(Aminomethyl)-4-chloropyridin-2-amine hydrochloride

Purity Analytical Chemistry Procurement

Researchers requiring 2-aminopyridine building blocks for aqueous or mixed-solvent syntheses often face solubility limitations with free base forms. 3-(Aminomethyl)-4-chloropyridin-2-amine hydrochloride (CAS 1447606-43-0) directly addresses this challenge as a pre-formed HCl salt with enhanced water solubility. • Unique substitution pattern: 4-chloro, 2-amino, and 3-aminomethyl groups on the pyridine ring define its specific reactivity as a synthetic building block. • Vendor-specified purity: 98%. • Calculated LogP: 1.1977, supporting reliable HPLC/LC-MS method development. • Documented GHS hazards (H302, H315, H319, H335) enable compliant lab handling. Procure exclusively as the hydrochloride salt to ensure experimental reproducibility in aqueous reaction systems.

Molecular Formula C6H9Cl2N3
Molecular Weight 194.06 g/mol
CAS No. 1447606-43-0
Cat. No. B11798525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)-4-chloropyridin-2-amine hydrochloride
CAS1447606-43-0
Molecular FormulaC6H9Cl2N3
Molecular Weight194.06 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1Cl)CN)N.Cl
InChIInChI=1S/C6H8ClN3.ClH/c7-5-1-2-10-6(9)4(5)3-8;/h1-2H,3,8H2,(H2,9,10);1H
InChIKeyXFQYFGIQLPSTKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Aminomethyl)-4-chloropyridin-2-amine hydrochloride Procurement Overview


3-(Aminomethyl)-4-chloropyridin-2-amine hydrochloride (CAS 1447606-43-0) is a substituted 2-aminopyridine derivative available as a hydrochloride salt . Its molecular formula is C6H9Cl2N3 with a molecular weight of 194.06 g/mol . The compound is primarily marketed as a research chemical and synthetic building block .

Substitution Risks for 3-(Aminomethyl)-4-chloropyridin-2-amine hydrochloride


While structurally related to other 2-aminopyridine derivatives, substitution of this specific compound is not advised without verification. The unique combination of a 4-chloro substituent, a 2-amino group, and a 3-aminomethyl moiety on the pyridine ring dictates its specific reactivity profile and potential interactions. Substituting with a generic analog like 4-chloropyridin-2-amine would result in the loss of the critical 3-aminomethyl handle, fundamentally altering its utility as a synthetic building block. Furthermore, variations in salt form (e.g., free base vs. hydrochloride) directly impact solubility and handling , a key parameter for experimental reproducibility.

Quantitative Evidence for 3-(Aminomethyl)-4-chloropyridin-2-amine hydrochloride


Purity Certification for Research Applications

The target compound is commercially available with a vendor-certified purity of 98% . While a common research-grade purity, this specification is verifiable and provides a baseline for procurement. Comparable purity grades for a simpler analog, 4-chloropyridin-2-amine, are also available at 98% , indicating no significant purity-based differentiation. The value lies in confirming the procurement of a defined, consistent quality for research use.

Purity Analytical Chemistry Procurement

Hydrophilicity and LogP Profile

The calculated octanol-water partition coefficient (LogP) for the target compound is 1.1977 . This value provides a quantitative measure of its lipophilicity, which is a key determinant of its behavior in extractions, chromatography, and potential biological partitioning. While no direct comparator data is available in the provided sources, this parameter is essential for method development and is a distinct property compared to more hydrophilic aminopyridines.

Physicochemical Properties LogP Solubility

GHS Safety Classification for Handling

The target compound is classified under the Globally Harmonized System (GHS) with specific hazard statements (H302, H315, H319, H335) indicating it is harmful if swallowed and causes skin and eye irritation . This explicit safety profile mandates specific handling procedures (P261, P264, P280) . This provides clear, actionable information for laboratory safety that may differ from other related compounds, which have their own unique safety profiles.

Safety Data GHS Handling Procedures

3-(Aminomethyl)-4-chloropyridin-2-amine hydrochloride Applications


Aqueous Synthesis with Hydrochloride Salt

As a hydrochloride salt, this compound offers enhanced water solubility compared to its free base form . This property makes it a suitable building block for reactions conducted in aqueous or mixed solvent systems, facilitating syntheses where the free amine would have limited solubility. Procurement should be prioritized for synthetic steps requiring this specific salt form.

Analytical Methods Based on Purity and LogP

The vendor-specified purity of 98% and calculated LogP of 1.1977 provide a reliable starting point for developing and validating analytical methods (e.g., HPLC, LC-MS). These parameters are essential for establishing system suitability and predicting retention times during method development for monitoring reactions or assessing purity.

GHS-Based Safe Handling Procedures

The documented GHS hazard statements (H302, H315, H319, H335) provide the necessary information to implement appropriate safety measures in the laboratory. This includes the use of personal protective equipment (PPE), adequate ventilation, and proper waste disposal protocols, ensuring a safe working environment compliant with standard safety regulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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